3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid Sodium Salt-13C
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid Sodium Salt-13C is a fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid Sodium Salt-13C typically involves the reaction of perfluorooctane sulfonyl fluoride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C8F17SO2F+NaOH→C8F17SO3Na+HF
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and minimize the production of by-products. The use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid Sodium Salt-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorooctane sulfonic acid, while reduction may produce perfluorooctane.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid Sodium Salt-13C has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in studies related to cell membrane interactions due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of water and oil repellents, as well as in the manufacture of specialty coatings and lubricants
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid Sodium Salt-13C involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to interact with lipid membranes, altering their properties. This interaction can affect membrane fluidity and permeability, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar in structure but used primarily in polymer chemistry.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid: Another fluorinated compound with similar properties but different applications.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid Sodium Salt-13C is unique due to its specific combination of fluorinated carbon chain and sulfonic acid group, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly valuable in applications requiring durable and resistant materials.
Properties
Molecular Formula |
C8H4F13NaO3S |
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Molecular Weight |
451.14 g/mol |
IUPAC Name |
sodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(113C)octane-1-sulfonate |
InChI |
InChI=1S/C8H5F13O3S.Na/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1/i2+1; |
InChI Key |
CJZMVGPCWZSDSZ-CGOMOMTCSA-M |
Isomeric SMILES |
C([13CH2]S(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
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